3.1 LogP Comparison: >3‑Log Unit Lipophilicity Increase Over the Core Indole-2-Carboxamide Scaffold
The computed octanol‑water partition coefficient (LogP) of 3,3‑dibenzyl‑5‑methoxy‑N‑(4‑methoxyphenyl)indole‑2‑carboxamide is 6.24, compared with 1.97 for the parent indole‑2‑carboxamide scaffold (CAS 1670‑84‑4) from the same database source . The difference of ΔLogP = 4.27 represents a >10 000‑fold increase in hydrophobicity. This large shift is directly attributable to the two benzyl substituents at C3.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.24 |
| Comparator Or Baseline | 1H‑Indole‑2‑carboxamide (CAS 1670‑84‑4), LogP = 1.97 |
| Quantified Difference | ΔLogP = +4.27 (>10 000‑fold increase in hydrophobicity) |
| Conditions | Computed LogP values (ChemSrc database, ACD/Labs prediction module) |
Why This Matters
LogP dictates compound solubility, permeability, and assay behavior; procurement for membrane‑permeation studies or extraction protocols requires this specific LogP, which cannot be achieved with simpler indole‑2‑carboxamides.
